Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, barium bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl) , adheres to IUPAC guidelines for organometallic coordination complexes. The parent cyclopentadienyl ligand is substituted with four methyl groups at positions 1, 2, 3, and 4, and a propyl group at position 5. The "bis" prefix denotes two identical ligands coordinated to the central barium ion. The numerical locants (2,4) specify the positions of the conjugated double bonds within the cyclopentadienyl ring, while the "1-yl" suffix indicates the deprotonated binding site.

This nomenclature contrasts with older conventions that placed structural descriptors after the ligand name (e.g., dicarba-closo-dodecaborane). Modern IUPAC standards prioritize clarity in substituent positioning and bonding patterns, ensuring unambiguous identification in databases and scholarly literature.

Molecular Geometry and Ligand Configuration

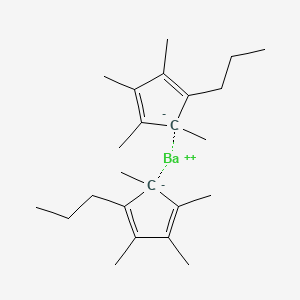

The molecular geometry of bis(n-propyltetramethylcyclopentadienyl)barium is defined by a sandwich structure , where the barium ion resides between two planar cyclopentadienyl ligands. Each ligand adopts a η⁵-coordination mode, with all five carbon atoms bonding to the metal center. The methyl and propyl substituents introduce steric bulk, distorting the ideal symmetry of the complex (Fig. 1).

Key geometric parameters (derived from analogous barocenes):

- Barium-to-ring centroid distance : ~2.4–2.6 Å (estimated)

- Ligand tilt angle : 3–5° due to steric repulsion between substituents

- Propyl group conformation : Anti-periplanar to minimize torsional strain

The n-propyl chains at position 5 adopt extended conformations, while methyl groups at positions 1–4 create a crowded ligand environment. This configuration reduces solubility in nonpolar solvents compared to tert-butyl-substituted analogues.

Crystallographic Analysis and X-ray Diffraction Studies

While no experimental crystallographic data exists for bis(n-propyltetramethylcyclopentadienyl)barium in the provided sources, insights can be extrapolated from related barocenes:

The absence of crystallographic data suggests challenges in growing single crystals, likely due to the compound’s liquid state at room temperature. Computational modeling predicts a distorted sandwich geometry with ligand ring slippage (η⁵ → η³) under thermal stress, a phenomenon observed in sterically hindered metallocenes.

Comparative Structural Features with Related Barocene Complexes

Bis(n-propyltetramethylcyclopentadienyl)barium occupies an intermediate position in the barocene family between lightly substituted and highly bulky derivatives:

Electron-deficient complexes (e.g., unsubstituted barium cyclopentadienides):

- Higher reactivity due to exposed metal centers

- Limited thermal stability

Moderately substituted derivatives (subject compound):

Highly bulky analogues (e.g., Ba(tBu₃Cp)₂):

- Enhanced air/moisture resistance

- Restricted ligand mobility enabling solid-state applications

The n-propyl groups in bis(n-propyltetramethylcyclopentadienyl)barium provide sufficient steric shielding to stabilize the barium center while allowing ligand mobility for catalytic interactions. This contrasts with tert-butyl-substituted variants, where extreme bulkiness impedes substrate approach.

Properties

Molecular Formula |

C24H38Ba |

|---|---|

Molecular Weight |

463.9 g/mol |

IUPAC Name |

barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |

InChI Key |

DCSLHCGAZGGAPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclopentadiene

The base structure, cyclopentadiene, undergoes alkylation using methyl and propyl halides. For example, 2,3,4,5-tetramethylcyclopentadiene is synthesized via Friedel-Crafts alkylation with methyl chloride in the presence of aluminum chloride. Propyl substitution at the 5-position is achieved by reacting the tetramethylcyclopentadiene intermediate with propyl bromide under similar conditions. Yields for these steps typically range between 70–85%, depending on the steric bulk of the alkylating agent.

Deprotonation and Stabilization

The alkylated cyclopentadiene is deprotonated using strong bases such as lithium diisopropylamide (LDA) or Grignard reagents (e.g., tert-butylmagnesium chloride). This generates the cyclopentadienide anion, which is stabilized in polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether. For instance, lithiation of 1,2,3,4-tetramethyl-5-propylcyclopentadiene with LDA at −78°C in THF produces the corresponding lithium salt with >90% efficiency.

Barium Coordination: Reaction Pathways

The cyclopentadienide ligand is subsequently reacted with a barium precursor to form the final complex. Two primary methods dominate the literature:

Direct Reaction with Barium Metal

Elemental barium reacts with two equivalents of the cyclopentadienide ligand in an inert atmosphere (argon or nitrogen). The reaction proceeds via a single-electron transfer mechanism, where barium donates electrons to the ligand, forming a stable ionic complex. This method, however, requires rigorous exclusion of moisture and oxygen due to barium’s high reactivity.

Reaction Conditions:

Metathesis with Barium Halides

A more controlled approach involves the reaction of barium iodide (BaI₂) or barium chloride (BaCl₂) with the lithium or sodium salt of the cyclopentadienide ligand. For example:

$$

\text{BaI}2 + 2\ \text{Li[C}5\text{Me}4\text{Pr]} \rightarrow \text{Ba[C}5\text{Me}4\text{Pr]}2 + 2\ \text{LiI}

$$

This method avoids handling elemental barium and achieves higher yields (80–90%) due to better stoichiometric control.

Purification and Isolation

Crude product purification is critical due to the compound’s sensitivity to air and moisture. Two techniques are commonly employed:

Recrystallization

The product is dissolved in minimal hot toluene and slowly cooled to induce crystallization. Impurities such as unreacted ligand or barium halides remain in the mother liquor. This method yields high-purity crystals (>95%) but requires multiple cycles to remove trace solvents.

Vacuum Sublimation

For thermally stable batches, vacuum sublimation at 120–150°C (10⁻³ mbar) separates the product from non-volatile byproducts. This method is preferred for industrial-scale production due to its efficiency.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the two primary barium coordination methods:

Challenges and Optimization Strategies

Steric Hindrance Effects

The tetramethyl and propyl groups create significant steric bulk, slowing ligand coordination. Using excess ligand (2.2–2.5 equivalents) and elevated temperatures (40–50°C) improves reaction rates without compromising yield.

Solvent Selection

THF outperforms ethers in solubilizing the barium intermediate, but its high boiling point complicates removal. Mixed solvent systems (e.g., THF/hexane) balance solubility and ease of purification.

Byproduct Management

Residual lithium iodide from metathesis reactions can catalyze decomposition. Washing with cold methanol (−20°C) effectively removes these impurities.

Industrial-Scale Adaptations

Patent literature describes continuous-flow reactors for large-scale synthesis. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium oxide and the corresponding oxidized ligands.

Reduction: It can be reduced to form barium metal and the reduced ligands.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield barium oxide, while reduction reactions yield barium metal. Substitution reactions result in the formation of new barium complexes with different ligands .

Scientific Research Applications

Applications in Catalysis

Barium complexes are known for their role as catalysts in various organic reactions. The unique steric and electronic properties of the tetramethyl-5-propyl cyclopentadienyl ligands allow for:

- Hydrocarbon Transformations: Barium complexes can facilitate the conversion of hydrocarbons into more valuable chemical feedstocks. This is particularly useful in the petrochemical industry where efficient conversion processes are essential.

- Polymerization Reactions: The compound has been studied for its ability to initiate polymerization processes. Its effectiveness in creating high-performance polymers can lead to advancements in materials science.

Applications in Materials Science

The use of barium complexes extends to materials science where they are utilized in the synthesis of novel materials:

- Nanostructured Materials: Research indicates that barium complexes can be used to create nanostructured materials with specific properties tailored for applications in electronics and photonics. The ability to control the size and distribution of nanoparticles is crucial for developing advanced materials.

- Magnetic Materials: The incorporation of barium into magnetic materials has been explored, with potential applications in data storage and magnetic resonance imaging (MRI). The tunability of magnetic properties through ligand modification presents exciting opportunities for innovation.

Case Studies

-

Catalytic Hydrocarbon Conversion:

A study demonstrated that barium complexes could effectively catalyze the dehydrogenation of alkanes into alkenes. This process showed significant improvements in yield and selectivity compared to traditional catalysts, highlighting the potential for industrial applications. -

Synthesis of High-Performance Polymers:

Research on polymerization initiated by barium complexes revealed that these compounds could produce polymers with enhanced thermal stability and mechanical properties. Such advancements could lead to new applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- involves the interaction of the barium ion with the cyclopentadienyl ligands. The barium ion forms a coordination complex with the ligands, which stabilizes the compound and imparts unique chemical properties. The cyclopentadienyl ligands can participate in various chemical reactions, facilitating the compound’s use in catalysis and materials science .

Comparison with Similar Compounds

Key Observations :

- Metal Centers : The barium compound belongs to the alkaline earth family (+2 oxidation state), whereas the others are transition/post-transition metals (Pd, Pt: +2; Zn: +2). This distinction impacts electronic properties; alkaline earth metals typically exhibit lower redox activity compared to transition metals .

- Ligands: The barium complex uses π-donating cyclopentadienyl ligands, which stabilize the metal center through steric bulk and electron donation. In contrast, the Pd, Pt, and Zn complexes employ sulfur-rich dithiolato ligands, which are strong σ-donors and π-acceptors, enhancing charge transport in conductive materials .

- Counterions: The transition metal complexes include tetra-n-butylammonium counterions, improving solubility in non-polar solvents.

Molecular Weight and Physical Properties

The barium compound has a significantly lower molecular weight (463.33 g/mol ) compared to the dithiolato complexes (956–1062 g/mol). This lower mass may enhance volatility, a critical factor for CVD applications . The transition metal complexes, with heavier molecular weights, are likely less volatile but benefit from sulfur ligands that facilitate solid-state conductivity .

Biological Activity

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-, also known as bis(n-propyltetramethylcyclopentadienyl)barium, is an organometallic compound with the molecular formula . This compound is notable for its unique chemical properties and potential applications in various scientific fields, particularly in materials science and catalysis.

Chemical Structure and Properties

The compound consists of two cyclopentadienyl ligands that are substituted with tetramethyl and propyl groups. Its molecular weight is approximately 463.89 g/mol, and it appears as a viscous yellow liquid. The elemental composition includes carbon (60.6-64.3%), hydrogen (8.1-8.6%), and barium .

| Property | Value |

|---|---|

| Molecular Formula | C24H38Ba |

| Molecular Weight | 463.89 g/mol |

| Appearance | Viscous yellow liquid |

| Purity | 98%+ |

| CAS Number | 210758-43-3 |

The biological activity of barium complexes like bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- primarily stems from the interaction between the barium ion and the cyclopentadienyl ligands. This interaction forms a coordination complex that stabilizes the compound and allows it to participate in various chemical reactions. The unique structure of the cyclopentadienyl ligands enhances the compound's reactivity in catalysis and materials science applications .

Applications in Scientific Research

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- has several applications:

Materials Science

- Used in the synthesis of barium-containing thin films and coatings for electronics and optics.

Catalysis

- Serves as a catalyst in organic reactions such as polymerization and hydrogenation.

Superconductors

- Involved in the preparation of high-temperature superconducting materials.

Luminescent Materials

Synthesis and Reaction Studies

Research has focused on synthesizing barium complexes using various methods involving barium metal and cyclopentadienyl ligands. These reactions are typically conducted under inert conditions to prevent oxidation.

Key Reactions:

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing this barium complex, and what challenges arise in its air/moisture-sensitive synthesis?

- Methodology : Use Schlenk-line techniques or glovebox systems under inert atmospheres (e.g., argon) to handle moisture-sensitive cyclopentadienyl ligands. Ligand substitution reactions (e.g., alkali-metal precursors reacting with cyclopentadienyl derivatives) are common for alkaline-earth metallocenes. Monitor reaction progress via NMR spectroscopy (¹H/¹³C) for ligand coordination and elemental analysis for barium content .

- Challenges : Ligand steric hindrance from tetramethyl-propyl substituents may slow reaction kinetics. Purification requires recrystallization in nonpolar solvents (e.g., hexane/toluene mixtures).

Q. How can researchers confirm the molecular structure and purity of this compound?

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ligand geometry and barium coordination. Powder XRD can assess bulk crystallinity.

- Purity Analysis : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks. Combustion analysis (C/H/Ba) validates stoichiometry. FT-IR identifies vibrational modes of cyclopentadienyl ligands (e.g., C=C stretches at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the tetramethyl-propyl ligands influence the compound’s reactivity in catalytic or polymerization applications?

- Methodology :

- Steric Analysis : Calculate ligand cone angles using computational tools (e.g., DFT) or compare reaction rates with analogous ligands (e.g., pentamethylcyclopentadienyl).

- Electronic Effects : Use cyclic voltammetry to measure redox potentials of the barium center. Compare with substituent electron-donating/withdrawing trends (Hammett parameters).

- Catalytic Screening : Test in polymerization (e.g., ring-opening polymerization of lactides) under varying temperatures and initiators. Monitor kinetics via GPC and MALDI-TOF .

Q. What spectroscopic techniques are suitable for probing the electronic structure and bonding in this organobarium complex?

- Electronic Spectroscopy : UV-Vis-NIR spectroscopy identifies ligand-to-metal charge transfer (LMCT) transitions. Compare with DFT-simulated spectra for validation.

- Magnetic Properties : EPR spectroscopy (if paramagnetic impurities exist) or SQUID magnetometry to assess diamagnetic behavior typical for closed-shell barium(II).

- X-ray Absorption Spectroscopy (XAS) : Analyze barium L-edge XANES/EXAFS to determine oxidation state and coordination geometry .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (N₂ vs. O₂).

- Accelerated Aging Studies : Expose samples to humidity (e.g., 40–80% RH) and monitor degradation via XRD and IR.

- Comparative Studies : Cross-reference stability data with structurally similar metallocenes (e.g., calcium or strontium analogs) to identify trends in alkaline-earth metal reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported ligand coordination modes: How to reconcile crystallographic vs. spectroscopic data?

- Resolution Strategy :

- Multi-Technique Validation : Combine SC-XRD (solid-state) with solution-state NMR (e.g., NOESY for ligand proximity) to detect dynamic behavior.

- Computational Modeling : Perform DFT geometry optimizations to compare energy minima of proposed coordination isomers.

- Variable-Temperature Studies : Use VT-NMR to observe fluxional ligand behavior or solvent adduct formation .

Safety and Handling Considerations

Q. What protocols mitigate risks when handling this barium complex in laboratory settings?

- Safety Measures :

- Use sealed systems for synthesis to avoid barium oxide/hydroxide dust formation.

- Store under inert gas (argon) at ≤4°C to prevent ligand decomposition.

- Emergency exposure protocols: Immediate rinsing for skin/eye contact and medical consultation for inhalation (barium toxicity risks) .

Research Design and Collaboration

Q. How can interdisciplinary approaches (e.g., computational + experimental) enhance understanding of this compound’s properties?

- Collaborative Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.